molecular formula C24H28N2O3S2 B2652807 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 954600-45-4

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2652807
CAS RN: 954600-45-4
M. Wt: 456.62
InChI Key: UKNJPUTUMMYMMU-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H28N2O3S2 and its molecular weight is 456.62. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Molecular Interactions and Hydrogen Bonding

The compound exhibits significant molecular interactions, such as intramolecular N—H⋯O=S interaction, and intermolecular N—H⋯O=C hydrogen bonds. These interactions contribute to the formation of hydrogen-bonded chains parallel to the c axis, indicating potential applications in molecular engineering and design of new pharmaceutical compounds with improved stability and bioavailability (Gelbrich, Haddow, & Griesser, 2011).

Analytical Method Development

A SPE-LC-MS/MS method validated for detecting low concentrations of pharmaceuticals in industrial waste streams, including a compound with a similar structural complexity, demonstrates the potential of using such compounds in environmental monitoring and pharmaceutical waste management. This method shows high sensitivity, precision, and recovery rates, making it suitable for ongoing monitoring programs (Deegan et al., 2011).

Pharmacological Applications

Compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide have been synthesized and evaluated for diuretic, antihypertensive, and anti-diabetic potential, indicating the potential of such compounds in the development of new therapeutics (Rahman et al., 2014).

Protein Kinase Inhibition

Isoquinolinesulfonamides, closely related to the compound , have shown to inhibit human carbonic anhydrases and display selectivity toward therapeutically relevant isozymes. This suggests potential applications in designing selective inhibitors for druggable isoforms associated with cancer and neuronal disorders (Mader et al., 2011).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-17-12-22(13-18(2)24(17)29-3)31(27,28)25-14-23(21-9-11-30-16-21)26-10-8-19-6-4-5-7-20(19)15-26/h4-7,9,11-13,16,23,25H,8,10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNJPUTUMMYMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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